[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine
Overview
Description
1-(Cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine, also known as CPM, is a cyclic amine compound that has been used in a variety of research applications. It is a versatile compound that can be used in a wide range of scientific experiments and studies. CPM is a very important compound in the field of synthetic organic chemistry, as it can be used to synthesize a variety of other compounds.
Scientific Research Applications
Cobalt(II) Complexes Formation
The compound N,N-bis((1H-pyrazol-1-yl)methyl)(cyclohexyl)methanamine (LA), along with similar compounds, has been used to yield a series of Co(II) chloride complexes. These complexes, like [LnCoCl2] (Ln = LA–LG), have shown varied molecular structures and activities. For instance, [LDCoCl2], which involves the nitrogen atom of the cyclohexylamine unit, showed the highest activity for methyl methacrylate (MMA) polymerization, producing syndiotactic poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index (Choi et al., 2015).
Synthesis of Heterocyclic Schiff Bases
This compound has also been involved in the synthesis of heterocyclic Schiff bases, potentially acting as anticonvulsant agents. The study synthesized Schiff bases using 3-aminomethyl pyridine and various aryl aldehydes/ketones, evaluating them for anticonvulsant activity. Some compounds exhibited significant seizures protection after administration (Pandey & Srivastava, 2011).
Ambience-Temperature Synthesis
In a study involving a similar compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, it was synthesized at ambient temperature through a condensation reaction, revealing potential for simplified and efficient synthesis processes (Becerra, Cobo, & Castillo, 2021).
Antimicrobial Evaluation
Compounds such as 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine showed variable degrees of antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Visagaperumal et al., 2010).
properties
IUPAC Name |
[1-(cyclohexylmethyl)pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h7,9-10H,1-6,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHYZNIBEHCILB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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